tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride
Description
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride is a synthetic organic compound featuring a piperidine core modified with a tert-butyl carbamate group, a 3-phenylpropyl chain, and a piperidin-2-ylmethyl substituent. The hydrochloride salt enhances its stability and solubility in polar solvents. The tert-butyl carbamate group is a common protective moiety in medicinal chemistry, while the 3-phenylpropyl chain likely increases lipophilicity, influencing bioavailability and membrane permeability.
Properties
Molecular Formula |
C20H33ClN2O2 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
tert-butyl N-(3-phenylpropyl)-N-(piperidin-2-ylmethyl)carbamate;hydrochloride |
InChI |
InChI=1S/C20H32N2O2.ClH/c1-20(2,3)24-19(23)22(16-18-13-7-8-14-21-18)15-9-12-17-10-5-4-6-11-17;/h4-6,10-11,18,21H,7-9,12-16H2,1-3H3;1H |
InChI Key |
VDTNDINRAXXTJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCC1=CC=CC=C1)CC2CCCCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Piperidin-2-ylmethanamine
The primary amine group in piperidin-2-ylmethanamine undergoes Boc protection to prevent undesired side reactions during subsequent alkylation. This step typically employs Boc anhydride under mild basic conditions:
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Boc₂O (1.2 equiv) | THF/DCM | 0°C → RT | 4–6 h | 85–92% |
| Triethylamine (2 equiv) |
The product, tert-butyl (piperidin-2-ylmethyl)carbamate , is purified via column chromatography (hexane/EtOAc, 3:1).
N-Alkylation with 3-Phenylpropyl Bromide
The secondary amine generated after Boc protection reacts with 3-phenylpropyl bromide via an SN2 mechanism. Phase-transfer catalysts enhance reactivity:
Optimized Alkylation Parameters
| Parameter | Value |
|---|---|
| Alkylating Agent | 3-Phenylpropyl bromide (1.5 equiv) |
| Base | K₂CO₃ (3.0 equiv) |
| Catalyst | Tetrabutylammonium iodide (0.1 equiv) |
| Solvent | Acetonitrile |
| Temperature | Reflux (82°C) |
| Time | 12–18 h |
| Yield | 68–75% |
Post-reaction workup involves extraction with dichloromethane, drying over MgSO₄, and solvent evaporation. The crude tert-butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate is isolated as a colorless oil.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt using hydrogen chloride (HCl) gas in anhydrous diethyl ether:
Salt Crystallization Protocol
- Dissolve free base in chilled Et₂O (0°C).
- Bubble HCl gas until pH ≈ 1–2.
- Filter precipitated solid.
- Wash with cold ether (3 × 10 mL).
- Dry under vacuum (40°C, 6 h).
The final product exhibits a melting point of 142–145°C and >99% purity by HPLC.
Critical Analysis of Alternative Methodologies
Reductive Amination Approach
An alternative route involves reductive amination between piperidin-2-ylmethanamine and 3-phenylpropionaldehyde using NaBH₃CN:
| Aldehyde | Amine | Reducing Agent | Solvent | Yield |
|---|---|---|---|---|
| 3-Phenylpropionaldehyde | Piperidin-2-ylmethanamine | NaBH₃CN (1.2 equiv) | MeOH | 55–60% |
While feasible, this method suffers from lower yields due to competing imine formation and over-reduction side reactions.
Solid-Phase Synthesis
Patented solid-phase techniques anchor the piperidine moiety to Wang resin, followed by sequential Boc protection and alkylation:
Resin Functionalization
- Load piperidin-2-ylmethanamine onto Wang resin (DIC/HOBt activation).
- Boc-protect with Boc₂O/DMAP.
- Alkylate with 3-phenylpropyl bromide (DIEA, DMF, 50°C).
- Cleave with TFA/H₂O (95:5).
This method achieves 70–78% overall yield but requires specialized equipment.
Reaction Monitoring and Characterization
Analytical Techniques
- TLC : Hexane/EtOAc (1:1), Rf = 0.35 (free base), Rf = 0.12 (HCl salt).
- ¹H NMR (400 MHz, CDCl₃): δ 7.28–7.18 (m, 5H, Ar-H), 3.95 (s, 2H, NCH₂), 2.65–2.55 (m, 4H, Piperidine-H), 1.43 (s, 9H, Boc-CH₃).
- HPLC : C18 column, 80:20 MeCN/H₂O (0.1% TFA), tR = 6.8 min.
Impurity Profiling
Major impurities include:
- N,N-Bis(3-phenylpropyl)piperidin-2-ylmethylcarbamate (3–5%)
- Unreacted Boc-protected amine (1–2%)
Purification via preparative HPLC (gradient: 50→90% MeCN) reduces impurities to <0.5%.
Scale-Up Considerations and Industrial Feasibility
Cost-Benefit Analysis
| Parameter | Laboratory Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| Raw Material Cost | $320/kg | $280/kg |
| Process Time | 48 h | 72 h |
| Purity | 99.2% | 98.5% |
| Energy Consumption | 15 kWh/kg | 12 kWh/kg |
Chemical Reactions Analysis
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidinylmethyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Characteristics
Molecular Formula: C20H33ClN2O2
Molecular Weight: 368.94 g/mol
CAS Number: 137649-92-4
The compound features a unique structure characterized by a tert-butyl group, a phenylpropyl moiety, and a piperidinylmethyl unit. This structural diversity contributes to its biological activities and potential applications in pharmaceuticals.
Pharmaceutical Intermediate
tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride serves as an important intermediate in synthesizing various bioactive compounds. Its structural components allow for modifications that could lead to derivatives with enhanced pharmacological properties. The compound's versatility makes it suitable for developing new antimicrobial agents and central nervous system drugs.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria. Its selectivity over mammalian cells suggests potential therapeutic applications in treating infections caused by resistant bacterial strains. The piperidine structure is often associated with neuroactive compounds, hinting at possible central nervous system effects that warrant further investigation.
Interaction Profiles
Studies suggest that this compound interacts with various biological targets due to its structural components. The piperidine ring may facilitate interactions with neurotransmitter receptors or enzymes involved in neurotransmission, while the phenylpropyl group may enhance binding affinity to specific targets. Understanding these interactions is crucial for drug design and efficacy.
Antitubercular Activity
The urgent need for new tuberculosis treatments has led to research focusing on novel compounds with distinct modes of action. While not directly tested, the structural characteristics of this compound align with those of other compounds showing promise against Mycobacterium tuberculosis . This indicates potential avenues for future research into its efficacy as an antitubercular agent.
Mechanism of Action
The mechanism of action of tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidinylmethyl group can interact with neurotransmitter receptors, potentially modulating their activity. The phenylpropyl group may enhance the compound’s ability to cross biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between the target compound and related analogs:
Biological Activity
Tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride, with the CAS number 137649-92-4, is a synthetic organic compound categorized as a carbamate derivative. This compound has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The molecular formula of this compound is C20H33ClN2O2, and it has a molecular weight of approximately 368.94 g/mol .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial properties , particularly against Gram-positive bacteria. This selectivity over mammalian cells suggests its potential as a therapeutic agent for treating infections caused by resistant bacterial strains . The compound's structural components, particularly the piperidine ring, may enhance its interaction with specific biological targets, contributing to its antimicrobial efficacy.
Neuroactive Potential
The piperidine structure within the compound is often associated with neuroactive compounds, indicating that it may influence the central nervous system (CNS). Preliminary studies suggest that it could interact with neurotransmitter receptors or enzymes involved in neurotransmission, potentially leading to effects on mood and cognition . This opens avenues for further exploration in neuropharmacology and the development of CNS-targeted therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Below is a comparative table of structurally similar compounds and their unique aspects:
| Compound Name | CAS Number | Structural Features | Unique Aspects |
|---|---|---|---|
| tert-Butyl (piperidin-3-ylmethyl)carbamate | 135632-53-0 | Piperidine ring | Variation in position of methyl group |
| tert-Butyl (piperidin-4-ylmethyl)carbamate | 135632-53-0 | Piperidine ring | Different substitution pattern on piperidine |
| tert-Butyl N-(naphthalen-2-ylmethyl)carbamate | 371247-56-2 | Naphthalene moiety | Incorporates aromatic system enhancing lipophilicity |
| (S)-tert-butyl (piperidin-3-ylmethyl)carbamate | 1016167-99-9 | Chiral center at piperidine | Potential for enantioselective activity |
The unique combination of a phenylpropyl group with a piperidine ring in this compound sets it apart from these analogs, potentially offering distinct therapeutic advantages .
Case Studies and Research Findings
While specific case studies directly involving this compound are scarce, related compounds have shown significant biological activities. Notably, research on similar carbamates has revealed their potential in treating neurodegenerative diseases and microbial infections.
For example, studies on related piperidine derivatives have demonstrated their ability to inhibit β-secretase and acetylcholinesterase activities—key targets in Alzheimer's disease treatment—by preventing Aβ aggregation . These findings highlight the importance of exploring the biological activity of this compound further.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing tert-Butyl (3-phenylpropyl)(piperidin-2-ylmethyl)carbamate hydrochloride?
- Methodology :
Boc Protection : React the secondary amine (piperidin-2-ylmethyl) with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under inert conditions to introduce the Boc group .
Alkylation : Couple the Boc-protected intermediate with 3-phenylpropyl bromide using a base (e.g., K₂CO₃) in acetonitrile to form the carbamate linkage .
Hydrochloride Salt Formation : Treat the final product with HCl in anhydrous ether to yield the hydrochloride salt .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient). Confirm purity (>98%) via analytical HPLC .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodology :
NMR : Use ¹H/¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons (δ 7.2–7.4 ppm for phenyl groups). Compare with similar carbamates (e.g., ) .
Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting [M+H]⁺ at m/z = calculated molecular weight (e.g., ~380–400 g/mol).
IR Spectroscopy : Identify carbamate C=O stretches (~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
Q. What safety protocols should be followed when handling this compound?
- Methodology :
PPE : Wear gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
First Aid : In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, flush with saline solution and seek medical attention .
Storage : Store in airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve ambiguities in the compound’s stereochemistry?
- Methodology :
Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., EtOAc/hexane).
Data Collection : Use a diffractometer to collect intensity data. SHELX-97 (SHELXL) refines the structure by minimizing the difference between observed and calculated structure factors .
Validation : Check for chiral center consistency using Flack parameters and compare bond lengths/angles with similar carbamates (e.g., ) .
Q. How can researchers resolve contradictions in synthetic yield and purity data across different reaction conditions?
- Methodology :
Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst).
HPLC Analysis : Quantify impurities using a C18 column (acetonitrile/water gradient). Identify by-products (e.g., de-Boc products) via MS/MS .
Statistical Analysis : Apply ANOVA to determine significant factors affecting yield/purity. Optimize conditions using response surface methodology .
Q. What experimental approaches are suitable for studying the compound’s reactivity under acidic or basic conditions?
- Methodology :
Kinetic Studies : Monitor Boc deprotection in HCl/dioxane (0.1–1 M) via ¹H NMR, tracking the disappearance of tert-butyl signals .
pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C. Sample aliquots at intervals for HPLC analysis to assess degradation .
Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in water) to trace hydrolysis pathways .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
